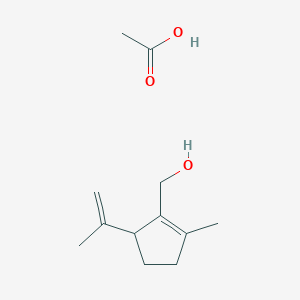
Acetic acid;(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol is a compound that combines the properties of acetic acid and a cyclopentene derivative. Acetic acid is a simple carboxylic acid known for its role in vinegar, while the cyclopentene derivative adds complexity to the molecule, making it interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol can be achieved through several methods. One common approach involves the reaction of acetic acid with a cyclopentene derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using advanced techniques such as catalytic carbonylation of methanol or the oxidation of hydrocarbons. These methods are designed to produce high yields of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary but often involve specific temperatures, pressures, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of acetic acid;(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular processes. Detailed studies are required to fully understand its molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopentene derivatives and acetic acid esters. Examples are:
- Cyclopentene-1-methanol
- Acetic acid;2-methyl-5-prop-1-en-2-ylcyclopentanol
Uniqueness
What sets acetic acid;(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol apart is its unique combination of functional groups, which allows it to participate in a diverse range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it valuable in various fields of research and industry.
Properties
CAS No. |
80113-88-8 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
acetic acid;(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol |
InChI |
InChI=1S/C10H16O.C2H4O2/c1-7(2)9-5-4-8(3)10(9)6-11;1-2(3)4/h9,11H,1,4-6H2,2-3H3;1H3,(H,3,4) |
InChI Key |
PCAHOAXQIABGGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC1)C(=C)C)CO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


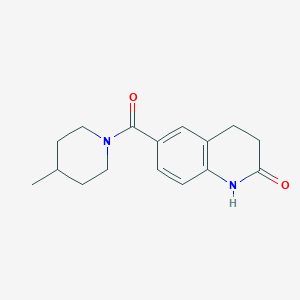
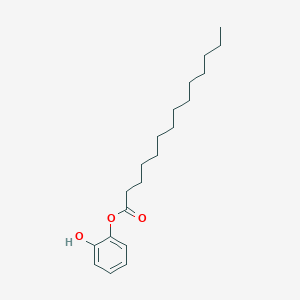
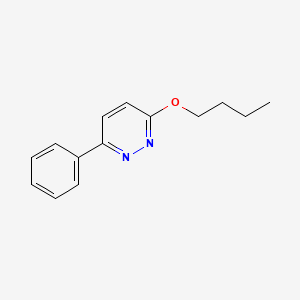
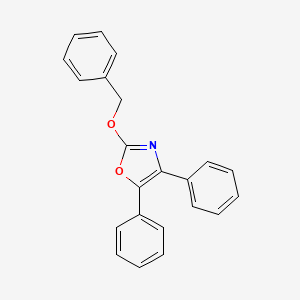
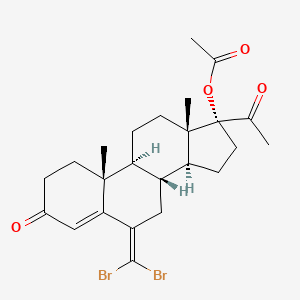
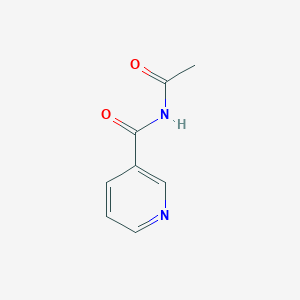
![N-(Prop-2-en-1-yl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14425862.png)
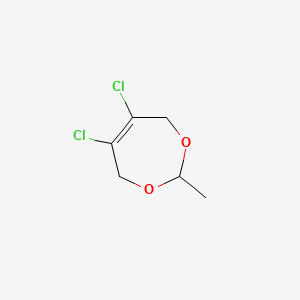
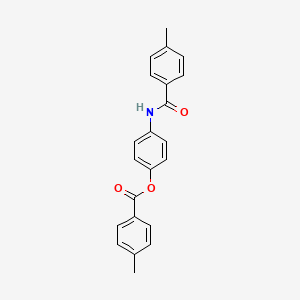
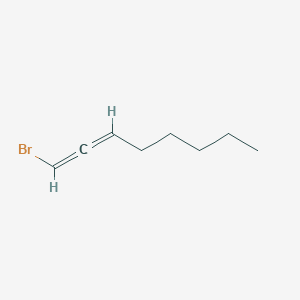
![1,1'-[Oxybis(methyleneselanyl)]dinaphthalene](/img/structure/B14425911.png)
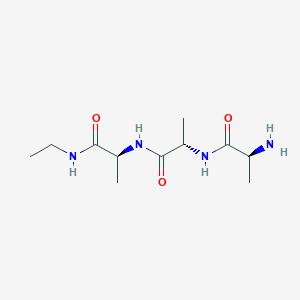

![2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine--hydrogen chloride (1/1)](/img/structure/B14425926.png)
